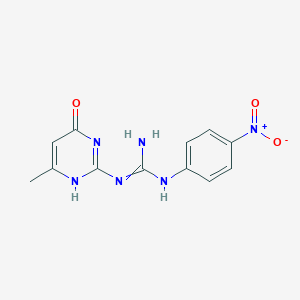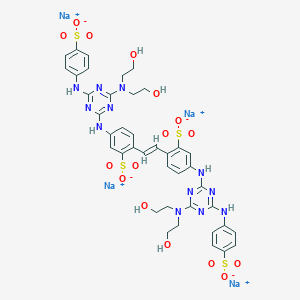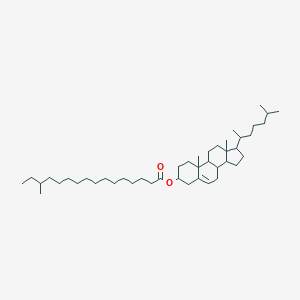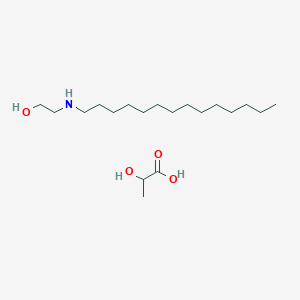
Myralact
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myralact is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. It is a lactone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of Myralact is still being studied, but it has been shown to act as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antibacterial and antifungal properties.
Biochemische Und Physiologische Effekte
Myralact has been shown to have various biochemical and physiological effects, including the ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function. Myralact has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Myralact in lab experiments is its ability to inhibit enzymes involved in the breakdown of acetylcholine, which can improve cognitive function. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. However, one of the limitations of using Myralact in lab experiments is its potential toxicity, which can lead to adverse effects in living organisms.
Zukünftige Richtungen
There are several future directions for research on Myralact, including the study of its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential therapeutic applications. Additionally, the study of its toxicity and potential adverse effects will be important for the development of safe and effective pharmaceuticals.
Conclusion:
Myralact is a lactone derivative that has been synthesized using various methods and has been shown to have potential applications in scientific research. Its ability to inhibit enzymes involved in the breakdown of acetylcholine and its antibacterial and antifungal properties make it a promising candidate for the development of new pharmaceuticals. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Myralact can be synthesized using various methods, including the reaction of γ-butyrolactone with dimethyl sulfate and sodium hydride, or the reaction of 3-hydroxybutyric acid with oxalyl chloride and dimethylformamide. These methods result in the formation of Myralact, which can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Myralact has been used in various scientific research applications, including as a precursor for the synthesis of other lactone derivatives, as a starting material for the synthesis of natural products, and as a reagent for the synthesis of pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions and as a model compound for the study of lactone ring-opening reactions.
Eigenschaften
CAS-Nummer |
15518-87-3 |
|---|---|
Produktname |
Myralact |
Molekularformel |
C19H41NO4 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-hydroxypropanoic acid;2-(tetradecylamino)ethanol |
InChI |
InChI=1S/C16H35NO.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18;1-2(4)3(5)6/h17-18H,2-16H2,1H3;2,4H,1H3,(H,5,6) |
InChI-Schlüssel |
HLFJBIVEMZFFOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
Andere CAS-Nummern |
15518-87-3 |
Synonyme |
myralact |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



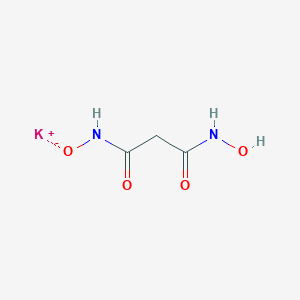
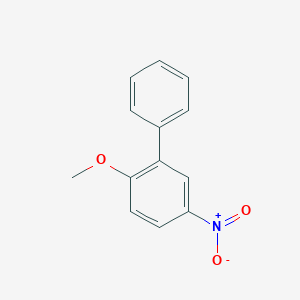
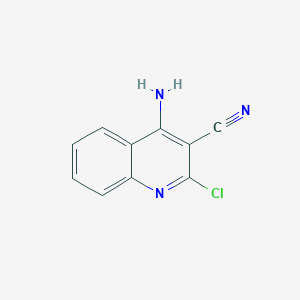
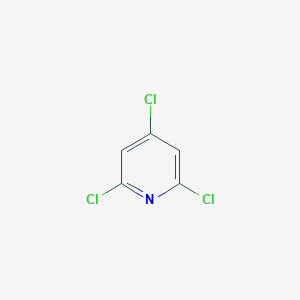
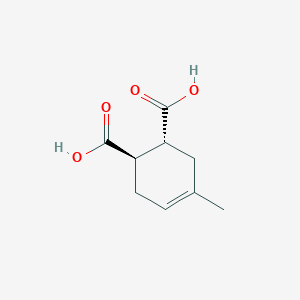
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
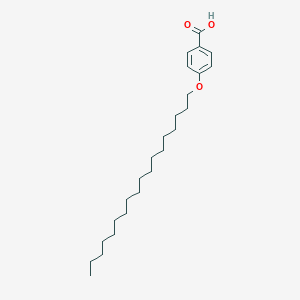
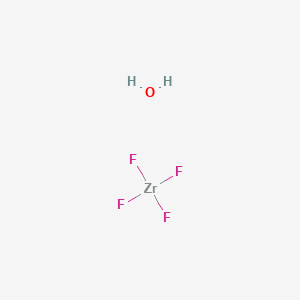
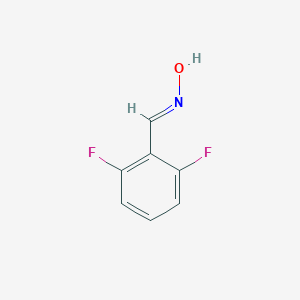
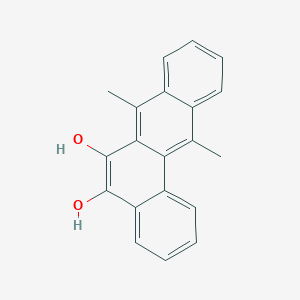
![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
